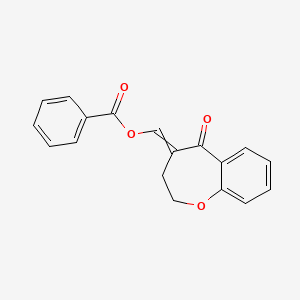
(5-Oxo-2,3-dihydro-1-benzoxepin-4(5H)-ylidene)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Oxo-2,3-dihydro-1-benzoxepin-4(5H)-ylidene)methyl benzoate is an organic compound that belongs to the class of benzoxepins. Benzoxepins are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-2,3-dihydro-1-benzoxepin-4(5H)-ylidene)methyl benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an appropriate ester in the presence of a base to form the benzoxepin ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(5-Oxo-2,3-dihydro-1-benzoxepin-4(5H)-ylidene)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxepin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzoxepins. Substitution reactions can introduce various functional groups into the benzoxepin ring, leading to a wide range of derivatives.
Scientific Research Applications
(5-Oxo-2,3-dihydro-1-benzoxepin-4(5H)-ylidene)methyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (5-Oxo-2,3-dihydro-1-benzoxepin-4(5H)-ylidene)methyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share a similar benzene-fused heterocyclic structure and exhibit comparable biological activities.
Benzofuran derivatives: These compounds also have a benzene-fused ring system and are studied for their medicinal properties.
Uniqueness
(5-Oxo-2,3-dihydro-1-benzoxepin-4(5H)-ylidene)methyl benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
89649-95-6 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(5-oxo-2,3-dihydro-1-benzoxepin-4-ylidene)methyl benzoate |
InChI |
InChI=1S/C18H14O4/c19-17-14(10-11-21-16-9-5-4-8-15(16)17)12-22-18(20)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
InChI Key |
ANCCUIYERWDLQL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)C1=COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


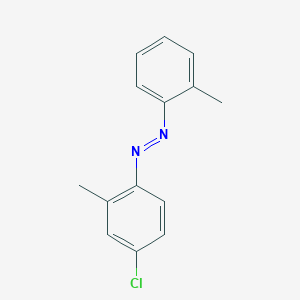

![4-Chloro-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14387317.png)

![2,3-Dibromobicyclo[2.2.2]octane](/img/structure/B14387329.png)
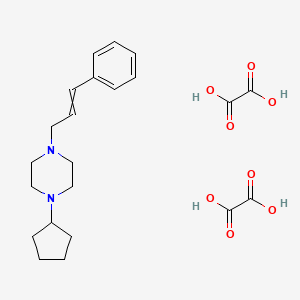
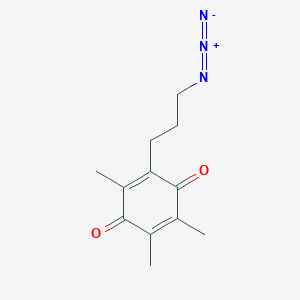
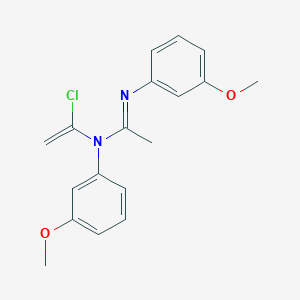
![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)

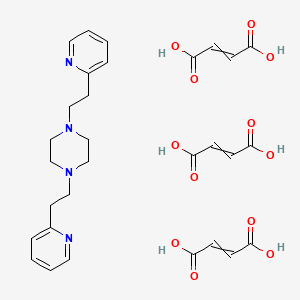
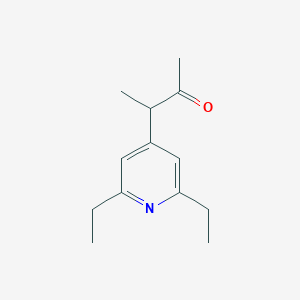
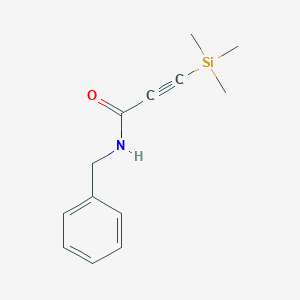
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
